REACTION_CXSMILES
|
Cl[C:2]1([CH2:14][CH2:15][CH2:16][C:17]#N)[CH2:7][CH:6]=[CH:5][CH:4]=[C:3]1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-:19].[K+].[ClH:21].[Cl-].[Na+].[OH2:24]>C(O)CO>[Cl:21][C:7]1[C:2]([CH2:14][CH2:15][CH2:16][C:17]([OH:24])=[O:19])=[C:3]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5|
|
Name
|
4-(2-chloro[1,1'-biphenyl]-2-yl)butanenitrile
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(=CC=CC1)C1=CC=CC=C1)CCCC#N
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
ice water
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for approximately 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (three 100 ml portions) and methylene chloride (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)C1=CC=CC=C1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |